4-Fluoro-4'-methylchalcone

説明

The exact mass of the compound 4-Fluoro-4'-methylchalcone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-4'-methylchalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4'-methylchalcone including the price, delivery time, and more detailed information at info@benchchem.com.

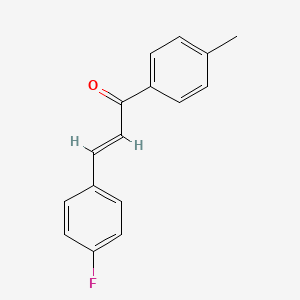

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUPODNGYDYQLY-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-38-3 | |

| Record name | 4-Fluoro-4'-methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Spectroscopic Profiling of 4-Fluoro-4'-methylchalcone

Technical Reference Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Fluoro-4'-methylchalcone (CAS: 13565-38-3), a pharmacologically significant scaffold widely used in medicinal chemistry for its anti-inflammatory and anticancer potential. This document is designed for analytical chemists and synthetic researchers, focusing on the rigorous interpretation of NMR (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Before spectroscopic analysis, the compound must be verified against standard physical parameters.

| Parameter | Data | Notes |

| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Trans geometry is thermodynamically favored. |

| Molecular Formula | ||

| Molecular Weight | 240.27 g/mol | Monoisotopic Mass: 240.095 |

| Melting Point | 130 – 134 °C | Sharp range indicates high purity. |

| Appearance | Light yellow/orange crystalline solid | Color arises from extended |

| Solubility | Soluble in | Poor solubility in water. |

Synthesis Protocol: The Claisen-Schmidt Condensation[7][8][9]

The synthesis of 4-Fluoro-4'-methylchalcone relies on the base-catalyzed aldol condensation between 4-methylacetophenone and 4-fluorobenzaldehyde . Understanding this pathway is crucial for identifying common impurities (e.g., unreacted aldehyde or the

Experimental Workflow

Reagents: 4-Methylacetophenone (1.0 eq), 4-Fluorobenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol (Solvent).[1]

-

Solubilization: Dissolve the ketone and aldehyde in ethanol at room temperature.

-

Catalysis: Add aqueous NaOH dropwise while stirring. The solution will darken (yellow/orange) as the enolate forms and condensation proceeds.

-

Reaction: Stir for 3–6 hours at room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted aldehyde.

Reaction Logic Diagram

The following diagram illustrates the critical decision points and chemical transformations.

Caption: Step-by-step synthesis workflow emphasizing the dehydration step critical for forming the chalcone backbone.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by two key features: the trans-coupling of the enone protons and the fluorine coupling on Ring B.

H NMR Data (300 MHz,

)

The signature of the chalcone is the pair of doublets for the

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Methyl | 2.41 | Singlet (3H) | - | |

| 7.45 | Doublet (1H) | Proton adjacent to Carbonyl. High | ||

| 7.78 | Doublet (1H) | Proton adjacent to Ring B. Deshielded by resonance. | ||

| Ring A (3,5) | 7.29 | Doublet (2H) | Protons meta to carbonyl, ortho to methyl. | |

| Ring A (2,6) | 7.95 | Doublet (2H) | Protons ortho to carbonyl (Deshielded by anisotropy). | |

| Ring B (3,5) | 7.12 | Triplet/DD (2H) | Ortho to Fluorine. Distinct splitting due to | |

| Ring B (2,6) | 7.62 | DD (2H) | Meta to Fluorine. |

C NMR Data (75 MHz,

)

Note: Fluorine coupling (

| Carbon Type | Shift ( | Splitting | Notes | |

| C=O (Carbonyl) | 189.8 | Singlet | - | Conjugated ketone. |

| C-4 (Ring B) | 164.2 | Doublet | Ipso-carbon attached directly to Fluorine. | |

| C- | 143.5 | Singlet | - | |

| C-4' (Ring A) | 143.8 | Singlet | - | Ipso-carbon attached to Methyl. |

| C-2,6 (Ring B) | 130.4 | Doublet | Meta to Fluorine. | |

| C-2,6 (Ring A) | 128.6 | Singlet | - | Ortho to Carbonyl. |

| C- | 121.8 | Singlet | - | |

| C-3,5 (Ring B) | 116.1 | Doublet | Ortho to Fluorine. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the halogen substituent.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Value |

| C=O Stretch | 1655 – 1665 | Strong | Lower than non-conjugated ketones (usually 1715) due to resonance. |

| C=C Alkenyl | 1590 – 1605 | Medium | Confirms the |

| C-F Stretch | 1220 – 1230 | Strong | Characteristic "Ar-F" stretch. |

| C-H Aromatic | 3030 – 3060 | Weak | |

| C-H Aliphatic | 2920, 2850 | Weak | Methyl group stretches ( |

C. Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

Molecular Ion (

The fragmentation pattern is dominated by

-

Base Peak: m/z 119 (4-methylbenzoyl cation).

-

Key Fragment: m/z 121 (4-fluorostyryl cation) - often rearranges.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway via alpha-cleavage, yielding the stable 4-methylbenzoyl cation (m/z 119).

Quality Control & Troubleshooting

When analyzing synthesized batches, researchers often encounter specific deviations. Use this troubleshooting matrix:

-

Low Melting Point (< 128°C):

-

Cause: Presence of cis-isomer or solvent occlusion.

-

Solution: Recrystallize from Ethanol. The trans isomer packs more efficiently, raising the MP.

-

-

Extra Doublet in NMR (~5.0 ppm):

-

Cause: Incomplete dehydration. The intermediate

-hydroxy ketone is present. -

Solution: Reflux with a catalytic amount of acid (e.g., p-TsOH) to force elimination.

-

-

Missing Fluorine Coupling:

-

Cause: Wrong aldehyde used (e.g., benzaldehyde instead of 4-fluorobenzaldehyde).

-

Check: Look for the triplet/doublet splitting in the 7.0–7.2 ppm region.

-

References

-

Synthesis & General Properties

-

BenchChem. (2025).[4] Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

-

-

Crystallographic & Structural Data

-

NIH PubChem. (2025). Compound Summary: (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.[2] Retrieved from

-

-

Spectroscopic Standards (Chalcones)

-

Mass Spectrometry Interpretation

Sources

- 1. rsc.org [rsc.org]

- 2. (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13FO | CID 5903665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Fluoro-4'-methylchalcone | C16H13FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-FLUORO-4'-METHYLCHALCONE | 13565-38-3 [chemicalbook.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Fluoro-4'-methylchalcone

Introduction

4-Fluoro-4'-methylchalcone is a synthetic organic compound belonging to the chalcone family, which are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This particular derivative, featuring a fluorine atom on one aromatic ring and a methyl group on the other, has garnered significant interest in both academic and industrial research. The strategic placement of these functional groups enhances its physicochemical properties and biological activity, making it a valuable building block in medicinal chemistry and a promising candidate for materials science applications.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and key applications, with a focus on its utility for researchers in drug development and materials science.

Core Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for any research application.

CAS Number and Nomenclature

-

IUPAC Name : (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one[2]

-

Synonyms :

Physicochemical Data Summary

The key properties of 4-Fluoro-4'-methylchalcone are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃FO | [1][2] |

| Molecular Weight | 240.28 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 130 - 134 °C | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Storage | Store at room temperature | [1] |

| Monoisotopic Mass | 240.095043196 Da | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of chalcones is a cornerstone of organic chemistry education and research due to its reliability and versatility. The primary route to 4-Fluoro-4'-methylchalcone is the Claisen-Schmidt condensation.

Synthesis Pathway: Claisen-Schmidt Condensation

This base-catalyzed condensation reaction involves the reaction of an aromatic aldehyde (4-fluorobenzaldehyde) with an aromatic ketone (4'-methylacetophenone). The causality of this reaction hinges on the generation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol intermediate yields the stable α,β-unsaturated ketone system characteristic of chalcones.

Sources

Technical Review: The Pharmacophore Potential of 4-Fluoro-4'-methylchalcone

Executive Summary

This technical guide provides a comprehensive analysis of 4-Fluoro-4'-methylchalcone (IUPAC: (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one), a privileged scaffold in medicinal chemistry. The compound represents a strategic intersection of two critical design elements: the metabolic stability and lipophilicity of the fluorine substituent (Ring B) and the electron-donating, hydrophobic nature of the methyl group (Ring A).

This guide details the Claisen-Schmidt synthetic pathway, crystallographic structural integrity, and the compound's dual-mechanism of action as a tubulin polymerization inhibitor and Reactive Oxygen Species (ROS) inducer.

Chemical Architecture & Synthesis[1][2][3][4]

The "Fluorine Effect" in Chalcone Design

The incorporation of fluorine at the para-position of the B-ring is not merely structural but functional. Fluorine mimics hydrogen in steric size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters the electronic landscape due to its high electronegativity. This modification:

-

Increases Lipophilicity: Enhances membrane permeability (LogP modulation).

-

Blocks Metabolism: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, extending the half-life compared to the non-fluorinated analog [1].

-

Alters pKa: The electron-withdrawing nature influences the acidity of the

-unsaturated ketone system, increasing reactivity toward cysteine residues in target proteins via Michael addition.

Synthetic Pathway: Claisen-Schmidt Condensation

The synthesis relies on the base-catalyzed aldol condensation between 4-methylacetophenone and 4-fluorobenzaldehyde. The reaction is thermodynamically driven to the (E)-isomer due to steric relief around the alkene bond.

Experimental Workflow Diagram

Figure 1: Step-by-step Claisen-Schmidt condensation workflow for high-yield synthesis.

Structural Characterization

Crystallography and Conformation

X-ray diffraction studies of 4-fluoro-4'-methylchalcone reveal a near-planar geometry, which is critical for its intercalation into biological binding pockets (e.g., DNA minor groove or Tubulin).

-

Configuration: Exclusively (E)-configuration about the C=C double bond.

-

Torsion Angles: The dihedral angle between the two phenyl rings is typically <15°, indicating high planarity facilitated by the conjugated

-system [2]. -

Packing: The crystal structure is stabilized by weak intermolecular

and

Spectral Validation Data

| Technique | Diagnostic Signal | Assignment |

| 1H NMR | ||

| 1H NMR | ||

| 13C NMR | Carbonyl (C=O) | |

| 13C NMR | C-F Coupling (Ring B, C4) | |

| IR | 1653 cm |

Biological Mechanisms & Applications[7][8][9]

Primary Target: Tubulin Polymerization Inhibition

The 4-fluoro-4'-methylchalcone scaffold functions as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine-binding site of

-

Mechanism: The chalcone occupies the hydrophobic pocket at the interface of

- and -

Result: Prevents microtubule assembly during the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis [4].[1]

Secondary Target: ROS-Mediated Apoptosis

The

Mechanism of Action Diagram

Figure 2: Dual-mechanism pathway: Tubulin inhibition and ROS-mediated mitochondrial stress.

Experimental Protocols

Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-(p-tolyl)prop-2-en-1-one

Objective: Produce high-purity crystals for bioassay.

-

Preparation: Dissolve 4-methylacetophenone (10 mmol, 1.34 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in 15 mL of 95% Ethanol in a 50 mL round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH aqueous solution dropwise while stirring at room temperature.

-

Reaction: Stir vigorously for 4 hours. The solution will turn yellow/orange, and a precipitate will form.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

-

Isolation: Filter the solid precipitate using a Buchner funnel. Wash 3x with cold water.

-

Purification: Recrystallize from hot ethanol. Dissolve the solid in minimum boiling ethanol, filter while hot, and allow to cool slowly to 4°C.

-

Yield Check: Expected yield: 75-85%. Melting Point: 118-120°C.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against cancer cell lines (e.g., HepG2, MCF-7).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve chalcone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100

M) in culture medium. Add to wells. -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Labeling: Add 20

L MTT solution (5 mg/mL) to each well. Incubate 4h. -

Solubilization: Remove medium. Add 150

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 4-Fluoro-4'-methylchalcone core affect antiproliferative activity, highlighting the importance of the specific substitution pattern [5].

| Compound Variant | Ring A (4'-pos) | Ring B (4-pos) | IC50 (HepG2) [ | Activity Note |

| Core | -CH3 | -F | ~5.2 | Balanced lipophilicity/activity |

| Variant 1 | -H | -F | > 20.0 | Loss of lipophilicity reduces potency |

| Variant 2 | -OCH3 | -F | ~3.8 | Methoxy donor increases potency but lowers solubility |

| Variant 3 | -CH3 | -H | > 50.0 | Loss of metabolic stability (F removal) |

| Variant 4 | -OH | -F | ~12.5 | H-bond donor disrupts hydrophobic binding |

References

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

-

Butcher, R. J., et al. (2007). (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one.[2][3] Acta Crystallographica Section E, 63(12), o4781. Link

-

Dutkiewicz, G., et al. (2010).[4] Crystal structures of halogenated chalcones. Acta Crystallographica, E66, o1234. Link

-

Ducki, S., et al. (1998). Potent antimitotic and cell growth inhibitory properties of substituted chalcones.[5][6][1] Bioorganic & Medicinal Chemistry Letters, 8(9), 1051-1056. Link

-

Mai, C. W., et al. (2014). Chalcones: A review on their cytotoxic and chemoprotective properties. European Journal of Medicinal Chemistry, 77, 37-52. Link

Sources

Physical and chemical properties of 4-Fluoro-4'-methylchalcone

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluoro-4'-methylchalcone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 4-Fluoro-4'-methylchalcone. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, structural characteristics, and physicochemical properties, grounded in established scientific principles and experimental data.

Introduction: The Significance of Substituted Chalcones

Chalcones, characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a critical class of compounds in medicinal chemistry and materials science.[1] Their versatile biological activities are often attributed to the reactivity of the enone moiety. The specific substitutions on the aromatic rings can profoundly modulate their electronic properties, bioavailability, and target specificity.

4-Fluoro-4'-methylchalcone (IUPAC Name: (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one) is a subject of increasing interest.[2] The incorporation of a fluorine atom on one aromatic ring and a methyl group on the other enhances both reactivity and selectivity.[3] The electron-withdrawing nature of fluorine and the electron-donating character of the methyl group create a unique electronic profile, making this molecule a valuable intermediate for synthesizing novel therapeutic agents, particularly in oncology and anti-inflammatory research, as well as a component in advanced materials like organic light-emitting diodes (OLEDs).[3]

Synthesis and Purification

The primary and most efficient method for synthesizing 4-Fluoro-4'-methylchalcone is the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde.[4]

Causality in Experimental Design

The choice of a strong base, such as sodium hydroxide (NaOH), is crucial. Its role is to deprotonate the α-carbon of the ketone (4'-methylacetophenone), generating a resonance-stabilized enolate ion. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). The subsequent dehydration of the aldol addition product is typically spontaneous or requires mild heating, driven by the formation of a highly conjugated and stable system. Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.

Detailed Experimental Protocol: Synthesis

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-methylacetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in 50-100 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the stirred ethanolic mixture over a period of 15-20 minutes. The reaction is exothermic; maintain the temperature below 25°C using an ice bath if necessary.

-

Reaction Execution: After the addition of NaOH, allow the mixture to stir vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of a new, less polar product spot.

-

Isolation of Crude Product: Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold distilled water and 20 mL of concentrated HCl. Stir for 15 minutes. A solid precipitate of the crude chalcone will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with copious amounts of cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50°C).

Protocol: Purification by Recrystallization

The primary impurity is often unreacted starting material. Recrystallization from a suitable solvent, such as ethanol, is highly effective for purification.

-

Dissolve the crude, dried chalcone in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

-

Dry the crystals to a constant weight. The expected product is a light orange to yellow crystalline solid.[3][5]

Molecular Structure and Identification

The structure of 4-Fluoro-4'-methylchalcone is defined by its trans (E) configuration across the α,β-double bond, which is the thermodynamically more stable isomer.

Structural Identifiers

A consolidated list of key identifiers for this compound is provided below.

| Identifier | Value | Reference |

| IUPAC Name | (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | [2] |

| Synonyms | 2-(4-Fluorobenzal)-4'-methylacetophenone; 2-(4-Fluorobenzylidene)-4'-methylacetophenone | [3] |

| CAS Number | 13565-38-3 | [3] |

| Molecular Formula | C₁₆H₁₃FO | [3][6] |

| Molecular Weight | 240.28 g/mol | [3][6] |

| Exact Mass | 240.095043196 Da | [2] |

| MDL Number | MFCD00017981 | [3][7] |

Crystallography Insights

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for confirming the identity and purity of the synthesized compound.

Physical Properties

The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 130 - 134 °C | [3] |

| Boiling Point | 372.4 ± 42.0 °C (Predicted) | |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Room Temperature, in a cool, dark place | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra (in CDCl₃) are as follows:

-

¹H NMR:

-

Methyl Protons (-CH₃): A sharp singlet appearing around δ 2.4 ppm.

-

Vinylic Protons (Hα, Hβ): Two doublets in the δ 7.2-7.8 ppm region. Hβ (closer to the fluorophenyl ring) will be downfield relative to Hα. The coupling constant (J) between them is expected to be large (~15 Hz), which is characteristic of a trans-alkene.[9]

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.1 ppm. The protons on the 4-methylphenyl ring will appear as two doublets (an AA'BB' system), and the protons on the 4-fluorophenyl ring will appear as a complex multiplet due to H-F coupling.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 188-192 ppm region.

-

Vinylic Carbons (Cα, Cβ): Signals typically between δ 120-145 ppm.

-

Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Carbon (-CH₃): A signal around δ 21-22 ppm.

-

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

~1660 cm⁻¹: Strong, sharp absorption corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated ketone.

-

~1600 cm⁻¹ & ~1450-1500 cm⁻¹: C=C stretching vibrations from the aromatic rings and the alkene bond.

-

~1220-1240 cm⁻¹: Strong absorption due to the C-F (aryl-fluoride) stretching vibration.

-

~2850-3000 cm⁻¹: C-H stretching from the aromatic and methyl groups.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak at m/z = 240.0950 (High-Resolution MS).

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the fluorophenyl group, the methylphenyl group, and cleavage around the carbonyl group.

Applications and Biological Relevance

4-Fluoro-4'-methylchalcone serves as a versatile building block in several advanced research areas.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of bioactive molecules. Chalcones with fluoro and methyl substitutions have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents due to their ability to inhibit tumor growth.[3][4]

-

Materials Science: The compound's conjugated system and unique electronic properties make it suitable for use in the development of organic electronics, particularly as a component in OLEDs to enhance device performance.[3]

-

Agrochemicals: The broader chalcone family is explored for use in developing targeted pesticides and herbicides.[1][3]

Safety and Handling

It is essential to handle 4-Fluoro-4'-methylchalcone with appropriate safety precautions.

-

Hazard Classification: The compound is classified as an irritant.[5]

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Conclusion

4-Fluoro-4'-methylchalcone is a synthetically accessible and highly valuable compound with a well-defined physicochemical profile. Its unique electronic structure, imparted by the opposing electronic effects of the fluoro and methyl substituents, makes it a compelling platform for innovation in both drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile chalcone in their work.

References

-

Aladdin Scientific. (n.d.). 4-Fluoro-4'-methylchalcone, min 98%. Retrieved from [Link]

-

SciTePress. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical data of the 4-fluoro-2-hydroxychalcone derivatives. Retrieved from [Link]

-

PubMed. (2014). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved from [Link]

-

Treadwell, E. M. (2006). 4′-Methylchalcone. Acta Crystallographica Section E: Structure Reports Online, E62, o5899–o5900. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702626, 4-Fluoro-4'-methylchalcone. Retrieved from [Link].

-

Pharmaceutical Sciences. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved from [Link]

-

Díaz-Tielas, C., et al. (2016). Biological activities and novel applications of chalcones. Planta Daninha, 34(3), 607-616. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoro-4'-methylchalcone | C16H13FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-FLUORO-4'-METHYLCHALCONE CAS#: 13565-38-3 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling & Stability of 4-Fluoro-4'-methylchalcone

Executive Summary

4-Fluoro-4'-methylchalcone (4F-4MC) represents a privileged scaffold in medicinal chemistry, functioning as a lipophilic bioisostere of the natural chalcone backbone. The introduction of the fluorine atom at the para-position of the B-ring enhances metabolic stability by blocking P450-mediated oxidation, while the para-methyl group on the A-ring modulates crystal packing and lipophilicity.

Despite its therapeutic potential in oncology and anti-inflammatory pathways, 4F-4MC presents a classic "brick dust" profile: high permeability but poor aqueous solubility. This guide provides a definitive technical analysis of its physicochemical behavior, stability mechanisms, and validated protocols for experimental handling.[1]

Physicochemical Characterization

Understanding the solid-state properties of 4F-4MC is prerequisite to any solubility or stability study. The compound exists as a thermodynamically stable trans (

Table 1: Core Physicochemical Data

| Property | Value | Context/Implication |

| IUPAC Name | ( | Defines stereochemistry ( |

| Molecular Weight | 240.27 g/mol | Small molecule, Rule of 5 compliant |

| Melting Point | 119–121 °C | High lattice energy indicates poor water solubility |

| LogP (Predicted) | ~3.5 | Highly lipophilic; likely Class II (BCS) |

| pKa | Neutral | No ionizable centers in physiological pH (1–8) |

| Appearance | Pale yellow crystalline solid | Color arises from |

Expert Insight: The melting point of ~120 °C is significant. In non-ionic compounds, a melting point >100 °C often correlates with low aqueous solubility due to the energy required to break the crystal lattice (enthalpy of fusion). Solubilization strategies must overcome this lattice energy.

Solubility Profile & Solvent Compatibility

4F-4MC exhibits a steep solubility gradient between organic and aqueous media. Its lipophilicity (LogP 3.5) suggests it will partition heavily into lipid bilayers but precipitate rapidly in aqueous buffers if not properly formulated.

Solvent Screening Matrix

-

Water/PBS (pH 7.4): Insoluble (< 10 µg/mL). Not suitable for stock solutions.

-

DMSO (Dimethyl Sulfoxide): Soluble (> 50 mg/mL). Preferred vehicle for biological stock solutions.

-

Ethanol: Soluble (Warm), Sparingly Soluble (Cold). Useful for recrystallization (synthesis) but prone to precipitation upon dilution into water.

-

Acetone/Ethyl Acetate: Soluble. Suitable for extraction and chromatography.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of 4F-4MC in a specific vehicle.

-

Preparation: Add excess solid 4F-4MC (approx. 5 mg) to 2 mL of the target solvent (e.g., PBS + 1% DMSO) in a borosilicate glass vial.

-

Equilibration: Agitate at 25 °C for 24 hours using a rotary shaker. Note: Use an amber vial to prevent photo-isomerization during equilibration.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid nylon, which may bind chalcones).

-

Quantification: Dilute the filtrate 1:10 with Acetonitrile and analyze via HPLC-UV (Detection @ 305 nm).

-

Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.

Stability Mechanisms & Degradation Pathways[5][6][7]

The

Photostability (The Shift)

Upon exposure to UV light (365 nm), the thermodynamically stable trans (

-

Impact: Biological assays performed under direct light may yield inconsistent results due to the formation of the

-isomer, which often has different binding affinities.

Chemical Stability (Retro-Aldol & Michael Addition)

-

Acid/Base Hydrolysis: In strong basic conditions (pH > 10) or acidic heat, the reaction reverses the synthesis pathway (Retro-Aldol), cleaving the molecule back into 4-fluorobenzaldehyde and 4'-methylacetophenone .

-

Michael Addition: In the presence of biological nucleophiles (e.g., Glutathione, Cysteine), the

-carbon acts as an electrophile, forming covalent adducts. This is often the mechanism of action for cytotoxicity but also a clearance pathway.

Visualization: Degradation Pathways[6]

Figure 1: Primary degradation and transformation pathways of 4F-4MC. The E-isomer is the starting material. UV light drives isomerization, while pH extremes drive hydrolysis.

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed to be self-validating.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To identify stability-indicating analytical methods.

-

Stock Preparation: Dissolve 4F-4MC in Acetonitrile (1 mg/mL).

-

Stress Conditions:

-

Acid: Mix 1 mL Stock + 1 mL 1N HCl (Heat @ 60°C, 2 hrs).

-

Base: Mix 1 mL Stock + 1 mL 0.1N NaOH (Room Temp, 1 hr). Caution: Chalcones degrade rapidly in base.

-

Oxidation: Mix 1 mL Stock + 1 mL 3%

. -

Photo: Expose 1 mL Stock to UV light (365 nm) for 4 hours.

-

-

Quenching: Neutralize acid/base samples to pH 7.0 immediately after the time point.

-

Analysis: Inject onto HPLC.

-

Success Criteria: The appearance of new peaks (degradants) and reduction of the parent peak. The "Photo" sample should show a new peak close to the parent (the

-isomer).

-

Protocol 3: HPLC-DAD Method for Isomer Separation

Standard C18 columns can separate the

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: 305 nm (Max absorption for

), 254 nm (Monitor for benzenoid fragments). -

Expected Retention:

-isomer usually elutes later than the

Formulation & Handling Recommendations

Based on the physicochemical profile, the following handling rules are mandatory for reproducible research:

-

Light Protection: All solid and solution samples must be stored in amber glass vials. Wrap reaction vessels in aluminum foil.

-

Stock Solutions: Prepare stocks in anhydrous DMSO. Avoid storing stocks in ethanol for long periods due to potential slow evaporation and concentration changes.

-

Aqueous Dilution: When dosing cells, do not exceed 0.5% v/v DMSO concentration. 4F-4MC will likely precipitate in cell media at concentrations > 50 µM. Inspect wells for crystal formation under a microscope.

-

pH Sensitivity: Avoid exposure to pH > 9.0.

Visualization: Handling Workflow

Figure 2: Recommended workflow for preparing biological assay solutions to prevent precipitation and degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5702626, 4-Fluoro-4'-methylchalcone. Retrieved from [Link]

-

Gomes, M. N., et al. (2017). Chalcone derivatives: promising starting points for drug design.[2] (General stability mechanisms of the chalcone scaffold). Molecules, 22(8), 1210. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[2] (Basis for Protocol 2). [Link]

Sources

Synthesis of 4-Fluoro-4'-methylchalcone via Claisen-Schmidt Condensation: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoro-4'-methylchalcone, a fluorinated chalcone derivative of significant interest in medicinal chemistry and materials science. The synthesis is achieved through the base-catalyzed Claisen-Schmidt condensation of 4-fluorobenzaldehyde and 4'-methylacetophenone. This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol for synthesis and purification, and outlines the analytical methods for the characterization of the final product. The inclusion of a fluorine atom and a methyl group in the chalcone scaffold can significantly influence its physicochemical and biological properties, making this a valuable compound for researchers in drug discovery and materials development.[1] This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings.[2] This structural motif imparts a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The versatility of the Claisen-Schmidt condensation reaction, a cornerstone of chalcone synthesis, allows for the facile introduction of various substituents onto the aromatic rings, enabling the systematic exploration of structure-activity relationships.[2]

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the presence of a methyl group can modulate lipophilicity and steric interactions. 4-Fluoro-4'-methylchalcone, therefore, represents a promising scaffold for the development of novel therapeutic agents and functional materials.[1] This document provides a robust and reproducible protocol for its synthesis and characterization.

Reaction and Mechanism

The synthesis of 4-fluoro-4'-methylchalcone is achieved via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde (4-fluorobenzaldehyde) and a ketone (4'-methylacetophenone). The reaction proceeds through the following key steps:

-

Enolate Formation: The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 4'-methylacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (aldol adduct).

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the more thermodynamically stable α,β-unsaturated ketone, 4-fluoro-4'-methylchalcone, with the elimination of a water molecule. The formation of the conjugated system is the driving force for this final step.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-fluoro-4'-methylchalcone.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (10 mmol) |

| 4'-Methylacetophenone | C₉H₁₀O | 134.18 | 1.34 g (10 mmol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g (20 mmol) |

| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL |

| Distilled Water | H₂O | 18.02 | As needed |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Dilute solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Beakers

-

Büchner funnel and filter flask

-

Mortar and pestle (for solvent-free alternative)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Synthetic Procedure

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde and 1.34 g (10 mmol) of 4'-methylacetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: In a separate beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 20 mL of 95% ethanol. Add this solution dropwise to the stirred solution of the aldehyde and ketone over a period of 15-20 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The formation of a yellow precipitate indicates the progress of the reaction.

-

Work-up: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 200 mL of ice-cold water with constant stirring.

-

Neutralization and Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral (pH ~7). A yellow solid will precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at a low temperature.

Purification

The crude 4-fluoro-4'-methylchalcone can be purified by recrystallization.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Caption: Experimental workflow for the synthesis of 4-Fluoro-4'-methylchalcone.

Characterization of 4-Fluoro-4'-methylchalcone

The identity and purity of the synthesized 4-fluoro-4'-methylchalcone should be confirmed by various analytical techniques.

Physical Properties

-

Appearance: Light orange to yellow crystalline solid.[3]

-

Melting Point: 130 - 134 °C.[3]

-

Molecular Formula: C₁₆H₁₃FO.[3]

-

Molecular Weight: 240.28 g/mol .[3]

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized chalcone. The spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons. The coupling constant between the two vinylic protons (H-α and H-β) is typically around 15-16 Hz, which is indicative of a trans (E) configuration.

-

Expected Chemical Shifts (δ, ppm):

-

~2.4 (s, 3H, -CH₃)

-

~7.0-8.0 (m, 10H, Ar-H, H-α, H-β)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

-

Expected Chemical Shifts (δ, ppm):

-

~21.5 (-CH₃)

-

~120-145 (Aromatic and Vinylic Carbons)

-

~190 (C=O)

-

-

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~1650-1670 (C=O stretching of the α,β-unsaturated ketone)

-

~1580-1600 (C=C stretching of the aromatic rings and the vinylic group)

-

~1220-1240 (C-F stretching)

-

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Expected Molecular Ion Peak (m/z): 240.1 [M]⁺

-

Expected Fragmentation: Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group.

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

4-Fluoro-4'-methylchalcone is an irritant to the skin and eyes.[4]

-

Perform the reaction in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of 4-fluoro-4'-methylchalcone from readily available starting materials. This application note offers a detailed and reliable protocol for researchers in organic and medicinal chemistry. The characterization data provided will aid in the verification of the synthesized product, facilitating its use in further research and development in areas such as drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702626, 4-Fluoro-4'-methylchalcone. Retrieved February 7, 2026, from [Link]

-

Pharmaceutical Sciences. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5903665, (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved February 7, 2026, from [Link]

-

Pharmaceutical Sciences. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Retrieved February 7, 2026, from [Link]

Sources

Technical Application Note: 4-Fluoro-4'-methylchalcone in Organic Optoelectronics

[1]

Executive Summary & Material Profile

4-Fluoro-4'-methylchalcone (FMC) represents a classic Donor-

In the context of OLED fabrication , FMC serves two critical roles:

-

As a Nonlinear Optical (NLO) Active Material: Its high second-harmonic generation (SHG) efficiency makes it a candidate for hybrid organic-photonic devices.

-

As a High-Purity Precursor: It is the primary scaffold for synthesizing pyrazoline-based blue emitters.

This guide provides a rigorous protocol for synthesizing "OLED-grade" FMC (purity >99.9%), growing single crystals for charge-transport analysis, and fabricating a test-bed OLED device.

Physicochemical Profile

| Property | Value / Characteristic | Relevance to OLEDs |

| Molecular Formula | Small molecule stability | |

| Molecular Weight | 240.27 g/mol | Suitable for vacuum thermal evaporation (VTE) |

| Crystal System | Orthorhombic / Monoclinic | Anisotropic charge transport potential |

| Melting Point | 130–134 °C | Low thermal budget processing |

| Electronic Structure | D- | Facilitates Intramolecular Charge Transfer (ICT) |

| Solubility | Soluble in Acetone, DMF, Chloroform | Compatible with solution processing (Spin coating) |

Synthesis & Purification Protocol

Objective: Synthesize FMC via Claisen-Schmidt condensation and purify to semiconductor grade (>99.9%) using vacuum train sublimation. Standard recrystallization is insufficient for OLED device longevity due to ionic impurities.

Part A: Claisen-Schmidt Condensation

Reaction Logic: A base-catalyzed aldol condensation between 4-methylacetophenone (donor source) and 4-fluorobenzaldehyde (acceptor source).

Reagents:

-

4-Methylacetophenone (10 mmol, 1.34 g)

-

4-Fluorobenzaldehyde (10 mmol, 1.24 g)

-

Sodium Hydroxide (NaOH) pellets (Catalyst)

-

Ethanol (Solvent, 99.5%)

Procedure:

-

Dissolution: Dissolve 1.34 g of 4-methylacetophenone in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Activation: Add 5 mL of 10% NaOH solution dropwise while stirring at room temperature. The solution will turn slightly yellow/orange, indicating enolate formation.

-

Addition: Slowly add 1.24 g of 4-fluorobenzaldehyde.

-

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until starting materials disappear.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL HCl (to neutralize base). A pale yellow precipitate will form.

-

Filtration: Filter the solid and wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.

Part B: "OLED-Grade" Purification (Vacuum Sublimation)

Causality: Trace ionic impurities (Na+, Cl-) from synthesis act as charge traps in OLEDs, causing non-radiative recombination and device failure. Sublimation is non-negotiable.

-

Pre-Purification: Recrystallize the crude solid twice from hot ethanol. Dry in a vacuum oven at 60°C for 4 hours.

-

Loading: Load the dried powder into the source boat of a 3-zone vacuum sublimation train.

-

Conditions:

-

Base Pressure:

Torr (High vacuum is critical). -

Source Temp: 125°C (Just below melting point to prevent splashing).

-

Gradient: Set deposition zone to 80°C.

-

-

Harvesting: Collect the crystalline needles deposited in the middle zone. These are the "Device Ready" crystals.

Figure 1: Purification workflow transforming raw reactants into semiconductor-grade material.

Characterization & Validation

Before device integration, the material must be validated.

| Technique | Parameter | Acceptance Criteria |

| 1H-NMR (CDCl3) | Structure Verification | Doublet at |

| Powder XRD | Crystallinity | Sharp, intense peaks indicating high order (essential for charge transport). |

| UV-Vis | Optical Gap | |

| Kurtz-Perry Powder | NLO Efficiency | SHG intensity > 2x Urea (confirms non-centrosymmetric packing).[1] |

OLED Device Fabrication Protocol

Context: FMC is a wide-bandgap material. In this protocol, it is used as a host material or co-dopant in the Emissive Layer (EML) to study its charge transfer properties, or as a functional layer in a hybrid device.

Device Architecture: ITO / PEDOT:PSS (40nm) / TPD (30nm) / FMC:Dopant (30nm) / Alq3 (30nm) / LiF (1nm) / Al (100nm)

Step-by-Step Fabrication:

-

Substrate Preparation:

-

Ultrasonicate patterned ITO glass in Deionized Water, Acetone, and Isopropanol (15 min each).

-

UV-Ozone Treatment: 20 minutes. This increases the work function of ITO for better hole injection.

-

-

Hole Injection Layer (HIL):

-

Spin-coat PEDOT:PSS at 3000 rpm for 60s.

-

Bake at 120°C for 20 min in air to remove water.

-

-

Vacuum Thermal Evaporation (VTE):

-

Transfer substrate to a Nitrogen glovebox integrated with a VTE chamber.

-

Base Pressure:

Torr. -

Hole Transport Layer (HTL): Evaporate TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) at 1 Å/s.

-

-

Emissive Layer (EML) - The FMC Step:

-

Co-Evaporation: Evaporate FMC (Host) and a blue dopant (e.g., perylene or a pyrazoline derivative) simultaneously.

-

Rate: FMC at 2 Å/s, Dopant at 0.1 Å/s (approx 5% doping concentration).

-

Note: Pure FMC can be deposited to test its intrinsic electroluminescence, though efficiency will be lower than doped systems.

-

-

Electron Transport (ETL) & Cathode:

-

Deposit Alq3 (Tris(8-hydroxyquinolinato)aluminium) at 1 Å/s.

-

Deposit LiF (0.1 Å/s) followed immediately by Aluminum (5 Å/s).

-

-

Encapsulation:

-

Encapsulate with a glass lid and UV-curable epoxy in the glovebox (

).

-

Figure 2: Standard OLED stack integrating FMC as the host matrix in the emissive layer.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Leakage Current | Pinholes in FMC layer | Increase FMC thickness or optimize evaporation rate (slower rates = smoother films). |

| Low Luminance | Crystallization of FMC | FMC tends to crystallize; add a bulky dopant or use a mixed-host system to maintain amorphous state. |

| Device Shorting | Dust/Particles | Ensure ITO cleaning is rigorous; filter PEDOT:PSS (0.45 |

| Weak Fluorescence | Quenching | Reduce doping concentration; concentration quenching is common in chalcones >5%. |

References

-

Chemical Identity & Properties

-

PubChem. 4-Fluorochalcone Compound Summary. National Library of Medicine. Link

-

-

NLO & Crystal Growth Context

-

OLED Mechanism & Host Materials

-

Wei, Q., & Ge, Z. (2018). Small-Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. Advanced Optical Materials. Link

-

-

Purification Protocols

-

ChemRxiv. The utility of supercritical fluid chromatography for the separation and potential purification of OLED materials. (Discusses the importance of purity beyond sublimation). Link

-

-

Chalcones in Sensing & Optics

Application Note: Evaluation of 4-Fluoro-4'-methylchalcone as a Monoamine Oxidase B (MAO-B) Inhibitor

Abstract & Introduction

4-Fluoro-4'-methylchalcone (CAS: 13565-38-3) is a lipophilic

This application note details the experimental setup for evaluating 4-Fluoro-4'-methylchalcone as an inhibitor of Monoamine Oxidase B (MAO-B) . MAO-B is a mitochondrial enzyme located in the outer membrane, responsible for the oxidative deamination of dopamine. Its inhibition is a validated therapeutic strategy for Parkinson’s disease (PD).[1]

Scientific Rationale: The structural motif of 4-Fluoro-4'-methylchalcone aligns with the pharmacophore requirements for MAO-B inhibition:

-

A-Ring (Fluorinated): The 4-fluoro substitution increases lipophilicity and electron density, facilitating interactions with the hydrophobic substrate cavity of MAO-B [1].

-

B-Ring (Methylated): The 4'-methyl group provides steric bulk that can occupy the "entrance cavity" of the enzyme, potentially conferring selectivity over MAO-A [2].

-

Enone Linker: The conjugated linker restricts conformational flexibility, orienting the aromatic rings for optimal

stacking with the flavin adenine dinucleotide (FAD) cofactor or Tyr326/Tyr398 residues in the active site.

Experimental Design & Materials

Assay Principle: Amplex™ Red Coupled System

Direct spectrophotometric measurement of chalcones is often confounded by their intrinsic absorbance in the UV region (300–360 nm). To ensure signal fidelity, this protocol utilizes a red-shifted fluorometric assay.

Mechanism:

-

MAO-B oxidizes the substrate (

-Tyramine or Benzylamine) to generate Hydrogen Peroxide ( -

In the presence of Horseradish Peroxidase (HRP),

reacts with the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry. -

This generates highly fluorescent Resorufin (Ex/Em: 571/585 nm).

Reagents & Equipment

| Reagent/Equipment | Specification | Purpose |

| Test Compound | 4-Fluoro-4'-methylchalcone (>98% purity) | Target Inhibitor |

| Enzyme | Recombinant Human MAO-B (5 mg/mL) | Target Enzyme |

| Substrate | MAO-B Substrate | |

| Detection Reagent | Amplex™ Red (10 mM in DMSO) | Fluorogenic Probe |

| Coupling Enzyme | Horseradish Peroxidase (HRP) | Catalyst for detection |

| Control Inhibitor | Selegiline or Safinamide | Positive Control |

| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Reaction Matrix |

| Plate Reader | Fluorescence Microplate Reader | Detection (Ex 530-560nm / Em 590nm) |

Detailed Protocol

Compound Preparation (Critical Step)

Chalcones are poorly soluble in water. Proper solubilization is required to prevent precipitation, which causes false negatives (loss of compound) or false positives (light scattering).

-

Stock Solution (10 mM): Dissolve 2.40 mg of 4-Fluoro-4'-methylchalcone (MW: 240.27 g/mol ) in 1.0 mL of 100% DMSO. Vortex until clear.

-

Working Dilutions: Prepare serial dilutions (e.g., 0.1

M to 100-

Note: Keep final DMSO concentration in the assay

to avoid denaturing the enzyme.

-

Enzymatic Assay Workflow

Total Volume: 100

Step 1: Pre-Incubation (Enzyme + Inhibitor)

-

Add 50

L of diluted MAO-B enzyme (0.5 U/mL final concentration) to the wells. -

Add 20

L of Test Compound (various concentrations) or Vehicle (1% DMSO in buffer). -

Incubate for 15 minutes at 37°C.

-

Why? Many chalcones exhibit time-dependent inhibition. Pre-incubation allows the inhibitor to equilibrate with the active site before the substrate competes for binding.

-

Step 2: Reaction Initiation

-

Prepare a 2X Master Mix containing:

-

200

M Amplex Red -

1 U/mL HRP

-

2 mM

-Tyramine (Substrate)

-

-

Add 30

L of the Master Mix to each well to start the reaction.

Step 3: Kinetic Measurement

-

Immediately place plate in the reader pre-heated to 37°C.

-

Measure Fluorescence (Ex 560 nm / Em 590 nm) every 60 seconds for 30 minutes.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental setup, ensuring all controls are in place.

Caption: Step-by-step workflow for the Amplex Red MAO-B inhibition assay. Pre-incubation is the critical checkpoint for establishing equilibrium.

Data Analysis & Interpretation

Primary Screening (Single Point)

Calculate the Percent Inhibition at a fixed concentration (e.g., 10

- : Initial velocity (slope of RFU vs. time) with compound.

- : Initial velocity with DMSO vehicle only.

IC50 Determination

Plot % Inhibition vs. log[Concentration]. Fit the data using a non-linear regression (4-parameter logistic equation):

Mode of Inhibition (Lineweaver-Burk)

To determine if 4-Fluoro-4'-methylchalcone is competitive, non-competitive, or mixed:

-

Run the assay at varying substrate concentrations (

: 0.5 -

Repeat at 3 different inhibitor concentrations.

-

Plot

vs

Expected Outcome: Fluorinated chalcones typically act as Reversible Competitive Inhibitors .

-

Vmax: Unchanged (intersection at Y-axis).

-

Km: Increases (intersection at X-axis moves closer to zero).

Caption: Decision tree for determining the mode of inhibition based on Lineweaver-Burk plot topology.

Validation & Troubleshooting

Interference Control (PAINS Check)

Chalcones contain an

-

Test: Dilute the inhibitor 100-fold after incubation. If enzymatic activity recovers, inhibition is reversible . If not, it may be irreversible/covalent .

-

Fluorescence Quenching: Measure the fluorescence of a Resorufin standard in the presence of the chalcone (without enzyme). If signal decreases, the compound quenches fluorescence (False Positive).

Solubility Limits

If the reaction mixture turns cloudy or results are erratic:

-

Verify DMSO concentration is

. -

Add 0.01% Triton X-100 to the buffer to prevent aggregation-based inhibition (a common artifact for lipophilic compounds).

Safety & Handling

-

Hazard: 4-Fluoro-4'-methylchalcone causes skin and serious eye irritation (H315, H319).[2]

-

PPE: Wear nitrile gloves and safety goggles.

-

Disposal: Collect all waste containing chalcones and DMSO as halogenated organic waste.

References

-

Vogel, S. et al. (2025). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kim, Y.J. et al. (2005).[3] "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor."[3] Biological and Pharmaceutical Bulletin. Link

-

Rho, T. et al. (2020). "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." Molecules. Link

-

Nakamura, C. et al. (2002).[4] "Synthesis and Biological Activities of Fluorinated Chalcone Derivatives." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-4'-methylchalcone | C16H13FO | CID 5702626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Researcher's Guide to Solubilizing 4-Fluoro-4'-methylchalcone for In Vitro Assays

Introduction: The Challenge and Potential of a Promising Chalcone

4-Fluoro-4'-methylchalcone is a synthetic derivative of the chalcone family, a class of compounds recognized for their broad spectrum of biological activities. With a molecular structure featuring a fluorine atom and a methyl group, this compound is of significant interest in pharmaceutical research and drug discovery for its potential anti-inflammatory and anticancer properties[1]. Like many chalcones, however, 4-Fluoro-4'-methylchalcone possesses a hydrophobic, lipophilic nature, presenting a considerable challenge for researchers: its poor aqueous solubility. This inherent characteristic can lead to precipitation in the aqueous media of in vitro assays, resulting in inconsistent experimental outcomes and unreliable data.

This comprehensive guide provides a detailed, field-proven protocol for the effective dissolution of 4-Fluoro-4'-methylchalcone for use in a variety of in vitro settings, including cell-based and enzyme-based assays. By explaining the rationale behind each step, this document aims to equip researchers with the knowledge to prepare stable, homogenous solutions, ensuring the scientific integrity and reproducibility of their experiments.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before any experimental work commences.

Properties at a Glance:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃FO | |

| Molecular Weight | 240.27 g/mol | |

| Appearance | Light orange to yellow to green powder or crystals | |

| Melting Point | 119-121 °C | ChemicalBook |

Safety First: Handling 4-Fluoro-4'-methylchalcone

According to its Safety Data Sheet (SDS), 4-Fluoro-4'-methylchalcone is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: Causes skin irritation and serious eye irritation.

-

Precautionary Measures:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

In case of skin contact, wash with plenty of water. If irritation persists, seek medical advice.

-

In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice.

-

The Cornerstone of Success: Choosing the Right Solvent

The lipophilic nature of 4-Fluoro-4'-methylchalcone necessitates the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous assay medium.

Dimethyl Sulfoxide (DMSO): The Preferred Choice

Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing stock solutions of hydrophobic compounds for in vitro studies. Its strong solubilizing power for a vast array of organic molecules and its miscibility with water make it an ideal choice[2].

Ethanol: A Viable Alternative with Caveats

Ethanol can also be used to dissolve chalcones and other hydrophobic compounds. However, studies have indicated that ethanol may exhibit higher cytotoxicity in cell-based assays compared to DMSO[3]. Therefore, if ethanol is used, the final concentration in the assay medium must be carefully controlled and kept to an absolute minimum.

Solvent Considerations for In Vitro Assays:

| Solvent | Recommended Final Concentration in Assay Medium | Key Considerations |

| DMSO | ≤ 0.5% (v/v) | Low cytotoxicity at this concentration for most cell lines. However, it is crucial to perform a vehicle control to account for any potential solvent effects. Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%). |

| Ethanol | ≤ 0.1% (v/v) | Higher potential for cytotoxicity compared to DMSO. Stricter control of the final concentration is necessary. Always include a vehicle control. |

Experimental Protocol: From Powder to Plate

This protocol details the preparation of a 10 mM stock solution of 4-Fluoro-4'-methylchalcone in DMSO and its subsequent dilution for a typical in vitro assay.

Materials:

-

4-Fluoro-4'-methylchalcone powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Water bath or incubator (optional, for gentle warming)

-

Sterile cell culture medium or assay buffer

Step-by-Step Methodology for Preparing a 10 mM Stock Solution:

-

Calculate the Required Mass:

-

The molecular weight of 4-Fluoro-4'-methylchalcone is 240.27 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 240.27 g/mol = 0.0024027 g

-

Therefore, weigh out approximately 2.4 mg of the compound.

-

-

-

Aliquot the Compound:

-

Carefully weigh the calculated amount of 4-Fluoro-4'-methylchalcone powder and transfer it to a sterile microcentrifuge tube. It is advisable to weigh slightly more than needed and then accurately record the final weight.

-

-

Add the Solvent:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For 2.4 mg of the compound, this would be 1 mL of DMSO.

-

-

Facilitate Dissolution:

-

Tightly cap the tube and vortex thoroughly for at least one minute.

-

Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or incubator for 5-10 minutes, followed by further vortexing, can aid dissolution. Avoid excessive heat, as it may degrade the compound.

-

Sonication in a water bath for short intervals can also be an effective method to aid dissolution.

-

-

Storage of the Stock Solution:

-

Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed tubes. For short-term storage (a few days), 4°C may be acceptable, but long-term storage should be at lower temperatures to maintain compound integrity.

-

Workflow for Stock Solution Preparation and Serial Dilution:

Caption: Workflow for preparing a stock solution and subsequent serial dilutions.

Protocol for Preparing Working Solutions for a Cell-Based Assay:

-

Thaw the Stock Solution:

-

Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

-

Prepare an Intermediate Dilution:

-

To minimize pipetting errors and the concentration of DMSO in the final well, it is best practice to perform an intermediate dilution.

-

For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in sterile cell culture medium. (e.g., add 5 µL of the 10 mM stock to 495 µL of medium).

-

-

Perform Serial Dilutions:

-

From the intermediate dilution, perform a series of dilutions in the cell culture medium to achieve the desired final concentrations for your dose-response curve.

-

-

Vehicle Control:

-

It is imperative to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of the compound's effect from any effect of the solvent itself.

-

Trustworthiness and Self-Validation: Ensuring Experimental Success

To ensure the validity of your results, incorporate the following checks and balances into your workflow:

-

Visual Inspection: Always visually inspect your solutions after dilution in the aqueous medium. The presence of any cloudiness or precipitate indicates that the compound has fallen out of solution, and the results from these wells will be unreliable.

-

Solubility Test: Before conducting a large-scale experiment, it is prudent to perform a small-scale solubility test. Prepare the highest desired concentration of the compound in your assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Check for precipitation after a relevant time period.

-

Consistent Vehicle Control: The vehicle control is your baseline. Ensure that the final concentration of the solvent is consistent across all tested concentrations of your compound and the vehicle control.

By following these detailed protocols and understanding the underlying principles, researchers can confidently prepare and utilize 4-Fluoro-4'-methylchalcone in their in vitro assays, paving the way for accurate and reproducible scientific discoveries.

References

-

ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methylchalcone. Retrieved from [Link]

-

Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 4-Fluoro-4'-methylchalcone (FMC) as a Potent NF-κB Inhibitor

Executive Summary & Rationale

4-Fluoro-4'-methylchalcone (FMC) represents a privileged scaffold in medicinal chemistry. Chalcones (1,3-diaryl-2-propen-1-ones) are well-documented "Michael acceptors" that covalently modify cysteine residues on inflammatory signaling proteins.

This specific derivative incorporates two strategic modifications:

-

4-Fluorine Substitution (Ring A): Fluorine acts as a bioisostere of hydrogen but with high electronegativity. It blocks metabolic degradation (specifically hydroxylation) at the para-position, enhancing the compound's half-life compared to non-fluorinated analogs [1].

-

4'-Methyl Substitution (Ring B): This lipophilic moiety enhances membrane permeability, facilitating intracellular access to the NF-κB signaling complex [2].

Objective: This guide provides a validated workflow to quantify the anti-inflammatory efficacy of FMC using the industry-standard LPS-stimulated RAW 264.7 macrophage model.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

Caption: Step-by-step workflow ensuring cytotoxicity is ruled out before inflammation assays are conducted.

Compound Preparation & Safety

Critical Causality: Chalcones are photosensitive. The

-

Stock Solution: Dissolve FMC in 100% DMSO to create a 100 mM master stock.

-

Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles.

-

Vehicle Control: The final concentration of DMSO in cell culture media must never exceed 0.1% (v/v) . Higher concentrations induce cytotoxicity and artificial anti-inflammatory effects, invalidating the data [3].

Phase 1: Cytotoxicity Screening (MTT Assay)

Before assessing anti-inflammatory activity, you must prove that a reduction in inflammation markers is not simply due to cell death.

Protocol:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with FMC at increasing concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24h.

-

Dye Addition: Add MTT (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

-

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm.

Acceptance Criteria: Only concentrations yielding >90% cell viability relative to the Vehicle Control are suitable for subsequent anti-inflammatory assays.

Phase 2: Anti-Inflammatory Efficacy (NO Inhibition)

Nitric Oxide (NO) is the primary screening marker because its production is directly controlled by Inducible Nitric Oxide Synthase (iNOS), a downstream target of NF-κB.

Protocol:

-

Seeding: Plate RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treatment: Add FMC (at non-toxic doses determined in Phase 1) for 1 hour prior to stimulation.

-

Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Co-incubate for 18–24 hours.

-